![molecular formula C21H11BrN6O2 B1659477 [2-[3-[3-[(5-Bromofuran-2-carbonyl)amino]pyridin-1-ium-1-yl]quinoxalin-2-yl]-2-cyanoethenylidene]azanide CAS No. 6539-91-9](/img/structure/B1659477.png)
[2-[3-[3-[(5-Bromofuran-2-carbonyl)amino]pyridin-1-ium-1-yl]quinoxalin-2-yl]-2-cyanoethenylidene]azanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-[3-[3-[(5-Bromofuran-2-carbonyl)amino]pyridin-1-ium-1-yl]quinoxalin-2-yl]-2-cyanoethenylidene]azanide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a bromofuran amido group, a pyridin-1-ylium moiety, and a dicyanomethylidene group attached to a dihydroquinoxalin-1-ide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[3-[3-[(5-Bromofuran-2-carbonyl)amino]pyridin-1-ium-1-yl]quinoxalin-2-yl]-2-cyanoethenylidene]azanide typically involves multiple steps, including the formation of the bromofuran amido group, the pyridin-1-ylium moiety, and the dicyanomethylidene group. The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[2-[3-[3-[(5-Bromofuran-2-carbonyl)amino]pyridin-1-ium-1-yl]quinoxalin-2-yl]-2-cyanoethenylidene]azanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or reagent in biological studies to investigate specific biochemical pathways.
Medicine: The compound could be explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of [2-[3-[3-[(5-Bromofuran-2-carbonyl)amino]pyridin-1-ium-1-yl]quinoxalin-2-yl]-2-cyanoethenylidene]azanide involves its interaction with specific molecular targets and pathways. The compound may bind to particular enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [2-[3-[3-[(5-Bromofuran-2-carbonyl)amino]pyridin-1-ium-1-yl]quinoxalin-2-yl]-2-cyanoethenylidene]azanide include other quinoxaline derivatives and compounds with similar functional groups, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various scientific fields. Its unique structure allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
CAS No. |
6539-91-9 |
|---|---|
Molecular Formula |
C21H11BrN6O2 |
Molecular Weight |
459.3 |
IUPAC Name |
[2-[3-[3-[(5-bromofuran-2-carbonyl)amino]pyridin-1-ium-1-yl]quinoxalin-2-yl]-2-cyanoethenylidene]azanide |
InChI |
InChI=1S/C21H11BrN6O2/c22-18-8-7-17(30-18)21(29)25-14-4-3-9-28(12-14)20-19(13(10-23)11-24)26-15-5-1-2-6-16(15)27-20/h1-9,12H,(H,25,29) |
InChI Key |
ZDOFMCSWFMGODU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)[N+]3=CC=CC(=C3)NC(=O)C4=CC=C(O4)Br)C(=C=[N-])C#N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)[N+]3=CC=CC(=C3)NC(=O)C4=CC=C(O4)Br)C(=C=[N-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-{[1-methyl-5-(methylthio)-1H-1,2,4-triazol-3-yl]amino}-2-oxoacetate](/img/structure/B1659394.png)
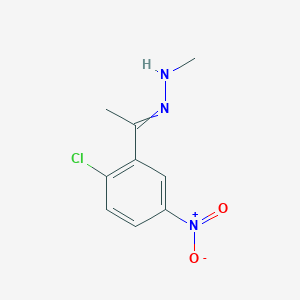
![2-bromo-N-[2-(4-chloro-2-nitrophenyl)sulfanylphenyl]acetamide](/img/structure/B1659396.png)
![2-Methoxy-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene](/img/structure/B1659398.png)
![2-Chloro-1-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]-4-nitrobenzene](/img/structure/B1659399.png)
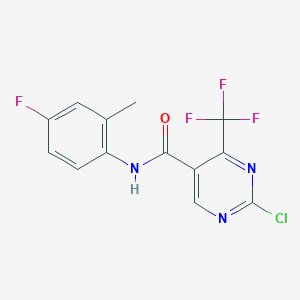
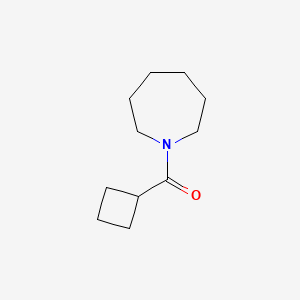
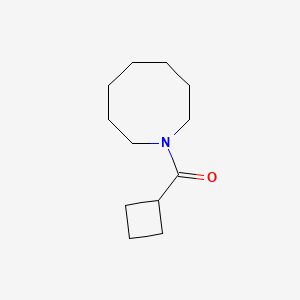
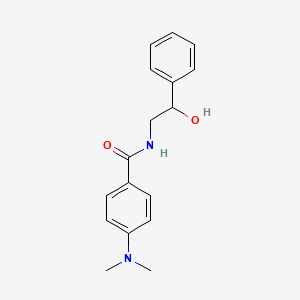
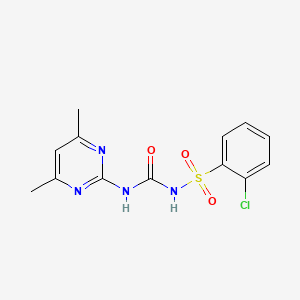
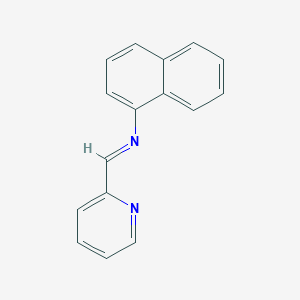
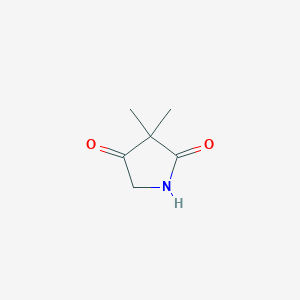
![3-[(4,5-Dichloroimidazol-1-yl)methyl]benzonitrile](/img/structure/B1659411.png)
![9,9-Dichlorobicyclo[6.1.0]nonane](/img/structure/B1659414.png)
